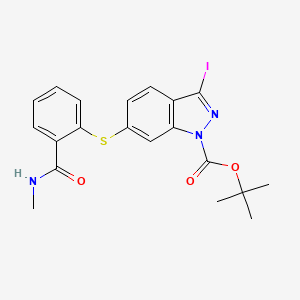
3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER is a complex organic compound with potential applications in various fields of scientific research. This compound features an indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring. The presence of iodine, methylamino, and carboxylic acid ester groups adds to its chemical diversity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学研究应用
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary, but they often include key proteins or enzymes that play a role in cellular processes.
相似化合物的比较
Similar Compounds
6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the iodine atom.
3-IODO-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the methylamino and phenylthio groups.
Uniqueness
The presence of the iodine atom and the combination of functional groups in 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER makes it unique compared to similar compounds
属性
分子式 |
C20H20IN3O3S |
|---|---|
分子量 |
509.4 g/mol |
IUPAC 名称 |
tert-butyl 3-iodo-6-[2-(methylcarbamoyl)phenyl]sulfanylindazole-1-carboxylate |
InChI |
InChI=1S/C20H20IN3O3S/c1-20(2,3)27-19(26)24-15-11-12(9-10-13(15)17(21)23-24)28-16-8-6-5-7-14(16)18(25)22-4/h5-11H,1-4H3,(H,22,25) |
InChI 键 |
RUTPYTWJJYTMMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















